molecular formula C11H12O4 B14781361 (3-(Carboxy(hydroxy)methyl)phenyl)propanal

(3-(Carboxy(hydroxy)methyl)phenyl)propanal

Cat. No.: B14781361
M. Wt: 208.21 g/mol
InChI Key: XQNBMBREXNBZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Carboxy(hydroxy)methyl)phenyl)propanal is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol This compound is characterized by the presence of a carboxy(hydroxy)methyl group attached to a phenyl ring, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Carboxy(hydroxy)methyl)phenyl)propanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(hydroxymethyl)benzaldehyde with a suitable reagent to introduce the carboxy group. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(3-(Carboxy(hydroxy)methyl)phenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-(Carboxy(hydroxy)methyl)phenyl)propanal has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Carboxy(hydroxy)methyl)phenyl)propanal involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The presence of functional groups, such as the aldehyde and carboxy(hydroxy)methyl groups, plays a crucial role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    (3-(Carboxy(hydroxy)methyl)phenyl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.

    (3-(Carboxy(hydroxy)methyl)phenyl)acetic acid: Contains a carboxylic acid group instead of an aldehyde.

    (3-(Carboxy(hydroxy)methyl)phenyl)methanol: Features a methanol group instead of a propanal group.

Uniqueness

(3-(Carboxy(hydroxy)methyl)phenyl)propanal is unique due to the presence of both the carboxy(hydroxy)methyl and propanal groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-hydroxy-2-[3-(3-oxopropyl)phenyl]acetic acid

InChI

InChI=1S/C11H12O4/c12-6-2-4-8-3-1-5-9(7-8)10(13)11(14)15/h1,3,5-7,10,13H,2,4H2,(H,14,15)

InChI Key

XQNBMBREXNBZIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(C(=O)O)O)CCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.